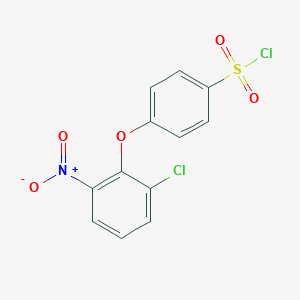

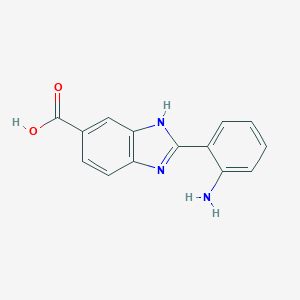

![molecular formula C7H5NO2 B064691 呋喃[3,2-b]吡啶 4-氧化物 CAS No. 181526-18-1](/img/structure/B64691.png)

呋喃[3,2-b]吡啶 4-氧化物

描述

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine 4-oxide and its derivatives can be accomplished through several methods. One efficient and rapid method involves a one-pot Sonogashira coupling/heteroannulation sequence, which has been demonstrated to be an effective approach for synthesizing furo[3,2-b]pyridine (Chartoire, Comoy, & Fort, 2008). Another method described the synthesis of furo[3,2-b]pyridines via cycloisomerization reactions of certain pyrrolidinones and piperidinones using various metal catalysis (Jury et al., 2009).

Molecular Structure Analysis

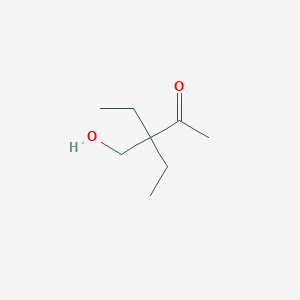

The molecular structure of furo[3,2-b]pyridine 4-oxide is characterized by the presence of a furo[3,2-b]pyridine skeleton with an oxide group. This structure is foundational for further chemical modifications and reactions that enhance its utility in synthetic chemistry.

Chemical Reactions and Properties

Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including cyanation, chlorination, nitration, and reactions with sodium methoxide, pyrrolidine, N,N-dimethylformamide, and ethyl cyanoacetate, producing a variety of derivatives with different functional groups (Shiotani & Taniguchi, 1996). These reactions demonstrate the compound's reactivity and versatility in organic synthesis.

Physical Properties Analysis

While specific studies directly addressing the physical properties of furo[3,2-b]pyridine 4-oxide were not found in the provided literature, the physical properties of such compounds generally include their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's applicability in different environments and reactions.

Chemical Properties Analysis

The chemical properties of furo[3,2-b]pyridine 4-oxide include its reactivity towards electrophilic and nucleophilic agents, its potential as a ligand in coordination chemistry, and its utility in the synthesis of complex organic molecules. Its electron-deficient nature, as evidenced by its use in the synthesis of highly efficient green phosphorescent organic light-emitting diodes, highlights its importance in materials science (Lee & Lee, 2013).

科学研究应用

对映体富集呋喃[2,3-b]吡啶的不对称构建

呋喃[3,2-b]吡啶 4-氧化物用于对映体富集呋喃[2,3-b]吡啶的不对称构建。 这涉及一个多催化方案,包括金、钯和磷酸,这使得酰胺与 4-羟基-2-环戊烯酮的碳酸酯之间的继电环异构化/不对称[4 + 2]环加成过程成为可能 .

四步级联反应

呋喃[3,2-b]吡啶 4-氧化物参与了丙烯酰胺与 4-羟基-2-炔酸之间的一种罕见的四步串联反应,以制备新型呋喃[3,4-c]吡啶-1,4-二酮。 这种独特的多米诺反应包括 C-H 活化、洛森重排、环化和内酯化 .

激酶抑制剂

呋喃[3,2-b]吡啶 4-氧化物已被报道为开发高度选择性激酶抑制剂的一种新型支架 .

刺猬信号通路调节剂

作用机制

Target of Action

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.

Mode of Action

It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets

Biochemical Pathways

Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.

Pharmacokinetics

It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of Furo[3,2-b]pyridine 4-oxide.

Result of Action

The molecular and cellular effects of Furo[3,2-b]pyridine 4-oxide’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .

安全和危害

未来方向

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .

生化分析

Biochemical Properties

Furo[3,2-b]pyridine 4-oxide, like other furo[3,2-b]pyridine derivatives, may interact with various enzymes, proteins, and other biomolecules. The nitrogen atom in its structure may serve as a hydrogen bond acceptor, resulting in additional protein-ligand interactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Some furo[3,2-b]pyridine derivatives have shown significant anticancer activity . They have been found to disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that furo[3,2-b]pyridine derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-oxidofuro[3,2-b]pyridin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442635 | |

| Record name | furo[3,2-b]pyridine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181526-18-1 | |

| Record name | Furo[3,2-b]pyridine, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-b]pyridine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

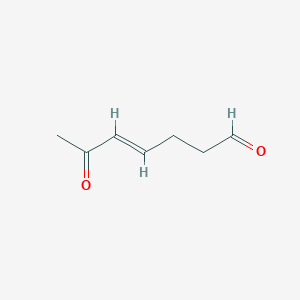

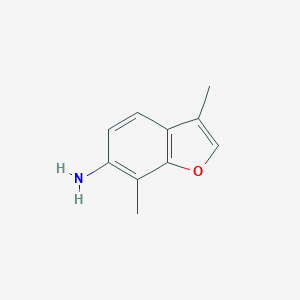

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

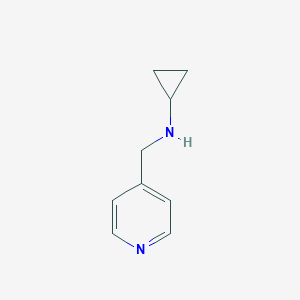

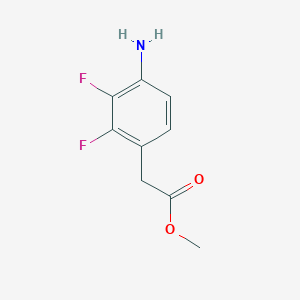

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

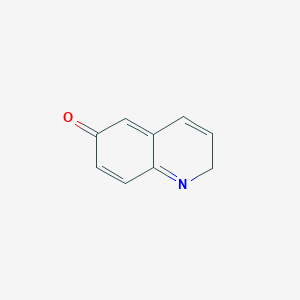

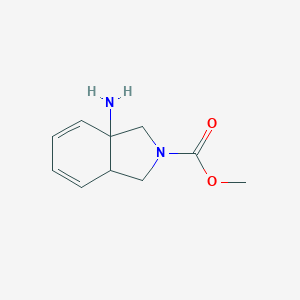

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)